PPAR 激动剂 1

描述

PPAR agonists are drugs that act upon the peroxisome proliferator-activated receptor. They are used for the treatment of symptoms of the metabolic syndrome, mainly for lowering triglycerides and blood sugar . PPAR-alpha and PPAR-gamma are the molecular targets of a number of marketed drugs . PPAR agonist 1 is an agonist of PPAR α and PPAR γ, used for reducing blood glucose, lipid levels, lowering cholesterol and reducing body weight .

Synthesis Analysis

The synthesis of PPAR agonists involves complex chemical reactions. For instance, new benzylidene-thiazolidine-2,4-diones were designed and synthesized in moderate to good yields and were characterized using spectral techniques . The in vivo antidiabetic efficacy of the synthesized compounds was assessed on streptozotocin-induced diabetic mice using standard protocols .

Molecular Structure Analysis

The molecular structure of PPAR agonists is complex and varies depending on the specific agonist. The structure is determined through methods such as pharmacophore modeling, docking analysis, and molecular dynamics simulations .

Chemical Reactions Analysis

PPAR agonists interact with PPAR receptors in the body, triggering a series of chemical reactions. For instance, PPAR-alpha agonists can trigger dendritic activation . PPAR-gamma agonists increase the expression of ABCA1, which transports extra-hepatic cholesterol into HDL .

科学研究应用

在各种健康状况中的临床意义

过氧化物酶体增殖物激活受体 (PPAR) 是细胞能量代谢、发育和分化过程中至关重要的核受体。PPAR 激动剂对各种健康状况具有广泛的临床意义,包括代谢疾病、慢性炎症性疾病、感染、自身免疫性疾病、神经和精神疾病以及恶性肿瘤。临床试验揭示了不同 PPAR 激动剂根据疾病的不同而具有不同的安全性概况和结果。例如,Pemafibrate 由于其高选择性,可能会取代其他 PPARα 激动剂用于治疗血脂异常和心血管疾病。PPARγ 激动剂吡格列酮在非代谢性疾病(如慢性肾脏病、抑郁症、炎症和自身免疫性疾病)中显示出前景。PPARβ/δ 激动剂的作用较少被探索,但双重或泛 PPAR 激动剂因其在 2 型糖尿病和非酒精性脂肪性肝病等疾病中的效果而受到关注 (Cheng 等,2019).

受体非依赖性作用

PPARγ 激动剂以其对 2 型糖尿病治疗的作用而闻名,这归功于它们对胰岛素敏感性和葡萄糖代谢的影响,它们还表现出抗炎和抗增殖作用。最近的研究表明,这些激动剂既有受体依赖性作用,也有受体非依赖性作用,有证据表明它们直接影响线粒体功能。了解这些受体非依赖性作用至关重要,特别是它们如何可能通过传统受体介导事件之外的治疗作用做出贡献 (Feinstein 等,2005).

在神经退行性疾病中的作用

PPARs 是神经退行性疾病(包括帕金森氏症、阿尔茨海默氏症、亨廷顿氏症和肌萎缩侧索硬化症)的有希望的治疗靶点。PPAR 激动剂在调节线粒体功能障碍、氧化应激和神经炎症中发挥作用,这些都是这些疾病发病机制中的关键因素。PPAR 激动剂在体外和体内的神经保护作用突出了它们在治疗神经退行性疾病中的潜力 (Agarwal 等,2017).

在心脏疾病中的应用

PPAR 激动剂已被确定为保护心脏免受能量剥夺的潜在药理剂。研究表明,它们可以通过刺激脂肪酸氧化来使脂质代谢正常化,表明它们在治疗由能量代谢受损引起的心血管疾病中的重要性。PPAR 激动剂在减轻心肌病和心力衰竭中的作用是一个重要的探索领域 (Khuchua 等,2018).

对大脑基因表达和行为的影响

PPAR 激动剂已被证明可以调节大脑基因表达,这与它们对酒精消耗等行为的影响有关。研究表明,像替格列沙和非诺贝特这样的 PPAR 激动剂可以减少动物模型中的乙醇消耗,表明它们在成瘾治疗中的潜在作用。这些发现得到了大脑区域(如前额叶皮层和杏仁核)中的基因组谱的支持,表明强神经元特征和可能通过神经肽和多巴胺能信号通路发挥作用 (Ferguson 等,2014).

作用机制

安全和危害

未来方向

The development of PPAR agonists continues to be an active area of research. For instance, compounds with a balanced activation of PPAR-α and -γ, such as the dual-PPAR-α/γ agonist aleglitazar, have been proposed to provide a better balance between efficacy and side effects compared to single agonists or dual agonists with imbalanced potency .

属性

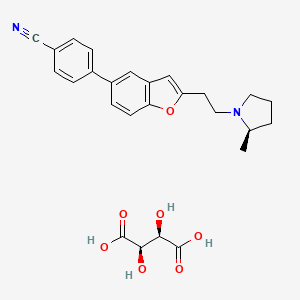

IUPAC Name |

(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRCAKXUSHNVLY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PPAR agonist 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)

![8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1663398.png)